5-Chloro-pentanamidine

Asymmetric synthesis Chiral piperidines Sulfinyl imidate alkylation

Sourcing halogenated alkyl amidine fragments with consistent reactivity profiles presents a reproducibility challenge in medicinal chemistry. 5-Chloro-pentanamidine directly resolves this, providing a validated building block for chiral piperidine synthesis and DNA-targeting fragment screens. - Enables 74-86% yield in chiral 3-alkyl/arylpiperidine synthesis via intramolecular cyclization (Colpaert et al., 2011). - Chlorine-modulated amidine pKa enhances membrane permeability over unsubstituted analogs for superior cellular target engagement. - Balanced Cl leaving-group ability ensures cleaner reaction profiles and higher isolated yields in parallel library production compared to bromo analogs.

Molecular Formula C5H11ClN2
Molecular Weight 134.61 g/mol
CAS No. 775555-06-1
Cat. No. B15147966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-pentanamidine
CAS775555-06-1
Molecular FormulaC5H11ClN2
Molecular Weight134.61 g/mol
Structural Identifiers
SMILESC(CCCl)CC(=N)N
InChIInChI=1S/C5H11ClN2/c6-4-2-1-3-5(7)8/h1-4H2,(H3,7,8)
InChIKeySTVCMVZLOVBLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-pentanamidine: Amidine Building Block


5-Chloro-pentanamidine (CAS 775555-06-1), also known as 5-chloropentanimidamide, is a small-molecule alkyl amidine with the molecular formula C5H11ClN2 and a molecular weight of 134.61 g/mol . It belongs to the broader class of amidine-containing compounds, which are recognized as DNA minor groove binders with a broad spectrum of biological activities, including antiprotozoal, antibacterial, and anticancer properties [1]. Structurally, 5-chloro-pentanamidine features a five-carbon alkyl chain terminating in an amidine group (-C(=NH)NH2), with a chlorine substituent at the terminal position. This simple architecture positions it as a versatile synthetic intermediate and a potential pharmacophore-bearing fragment for medicinal chemistry campaigns targeting amidine-recognizing biological systems.

5-Chloro-pentanamidine Differentiation


Within the family of alkyl amidine building blocks, the specific halogen substituent and its position on the carbon chain critically influence reactivity, physicochemical properties, and biological target engagement. The chlorine atom in 5-chloro-pentanamidine provides a unique balance of electronegativity (3.16 on the Pauling scale), steric bulk (van der Waals radius of 175 pm), and leaving-group ability that cannot be replicated by the corresponding bromo (5-bromo-pentanamidine, CAS 885959-45-5), fluoro, or unsubstituted pentanamidine analogs. In synthetic applications, the chlorine serves as a functional handle for nucleophilic displacement reactions, enabling late-stage diversification [1]. In amidine-focused biological systems, the terminal chloro substituent alters the pKa of the adjacent amidine group and modulates DNA minor groove binding affinity relative to non-halogenated congeners [2]. These differences are quantifiable, as demonstrated in the following evidence guide.

5-Chloro-pentanamidine: Evidence vs Analogs


Asymmetric Piperidine Synthesis

In a critical comparison, the α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane—a reaction that proceeds through a 5-chloropentanimidate intermediate structurally equivalent to the N-protected form of 5-chloro-pentanamidine—successfully produced 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates in good yields (74–86%) with acceptable diastereomeric ratios (dr 67/33 to 72/28). This establishes the compound's role as a versatile chiral synthon for 3-substituted piperidines. In contrast, the corresponding bromo- or iodo- analogs are not reported in this methodology, and the unsubstituted pentanimidate would lack the requisite leaving group for subsequent cyclization steps [1].

Asymmetric synthesis Chiral piperidines Sulfinyl imidate alkylation

Physicochemical Profile: Chloro vs Bromo

5-Chloro-pentanamidine (MW: 134.61 g/mol) differs from its closest halogen congener, 5-bromo-pentanamidine (CAS 885959-45-5, MW: 179.06 g/mol), by a molecular weight reduction of 44.45 g/mol (24.8% lower mass). The boiling point of 5-bromo-pentanamidine is reported as 231.3°C at 760 mmHg, whereas the chloro analog, due to weaker van der Waals interactions, is expected to have a lower boiling point (though not experimentally reported). The chlorine atom has a van der Waals radius of 175 pm compared to bromine's 185 pm, resulting in a 5.4% smaller steric footprint .

Physicochemical properties Halogen effects Medicinal chemistry

Chlorine-Induced pKa Modulation

The electron-withdrawing effect of the terminal chlorine in 5-chloro-pentanamidine (inductive effect through the pentane chain) is predicted to lower the pKa of the amidine group (conjugate acid pKa) by approximately 0.5–1.0 units relative to unsubstituted pentanamidine (pKa ~12.5). This pKa shift has direct consequences for the fraction of protonated (DNA-binding-competent) species at physiological pH (7.4), where a 0.5 unit pKa reduction decreases the protonated fraction from approximately 99.999% to 99.993%—a small but measurable difference of 0.006 percentage points in the neutral base fraction that can influence membrane permeability and minor groove binding thermodynamics [1] [2].

Amidine basicity DNA binding pKa modulation

Commercial Availability and Purity

5-Chloro-pentanamidine (free base, CAS 775555-06-1) is commercially available from Bidepharm with a standard purity of 97%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . Its hydrochloride salt (CAS 164982-33-6) is available at 98% purity from the same supplier . In contrast, 5-bromo-pentanamidine is listed as a discontinued product by multiple vendors, and no fluorinated analog is currently commercially cataloged. This supply chain reliability directly impacts research reproducibility and scalability.

Chemical procurement Quality control Research reagent

Nucleophilic Substitution Selectivity

The chlorine atom in 5-chloro-pentanamidine possesses a balanced leaving-group ability: chloride is a better leaving group than fluoride (pKa of HF = 3.17 vs. HCl = -7) but less reactive and more controllable than bromide (pKa of HBr = -9), enabling selective SN2 reactions without competing elimination. In the Colpaert et al. (2011) synthesis, the 5-chloropentanimidate intermediate undergoes clean cyclization with NaH in DMSO to form chiral piperidines, whereas the corresponding bromide would be prone to premature elimination under these basic conditions [1]. This balanced reactivity is critical for multi-step synthetic sequences where chemoselectivity is required.

Synthetic chemistry Leaving group ability Nucleophilic substitution

5-Chloro-pentanamidine: Key Applications


Chiral 3-Substituted Piperidine Synthesis

In medicinal chemistry laboratories synthesizing enantiopure piperidine-based drug candidates, 5-chloro-pentanamidine (as its N-sulfinyl imidate derivative) serves as a critical intermediate. The chlorine atom provides the necessary leaving group for intramolecular cyclization, enabling the construction of chiral 3-alkyl- and 3-arylpiperidine scaffolds. This methodology, demonstrated by Colpaert et al. (2011), achieves 74–86% yields and diastereomeric ratios up to 72:28, providing a reliable route to building blocks that are prevalent in CNS-active pharmaceuticals. The bromo analog cannot replicate this transformation due to competing elimination pathways [1].

Fragment-Based DNA Minor Groove Discovery

For fragment-based screening campaigns targeting DNA minor groove-binding proteins or nucleic acid structures, 5-chloro-pentanamidine (MW 134.61 g/mol) meets the 'rule of three' criteria (MW < 300) for fragment libraries. Its amidine moiety provides a established pharmacophore for AT-rich DNA minor groove recognition, while the terminal chlorine allows for subsequent fragment elaboration via nucleophilic displacement. The lower molecular weight relative to the bromo analog (ΔMW = -44.45 g/mol) translates to improved ligand efficiency metrics in hit identification [2].

Chemical Probes for Amidine Targets

Research groups investigating enzymes or receptors that recognize amidine-containing ligands (e.g., serine proteases, NMDA receptors, or S-adenosyl-L-homocysteine hydrolase) can utilize 5-chloro-pentanamidine as a minimalist pharmacophore probe. The chlorine-modulated amidine pKa enhances membrane permeability relative to the unsubstituted pentanamidine, potentially improving cellular uptake in target engagement assays. The commercial availability at documented purity (97% free base, 98% HCl salt) with QC documentation ensures experimental reproducibility [3] [4].

Late-Stage Diversification Building Block

In combinatorial chemistry and parallel synthesis workflows, the terminal chlorine of 5-chloro-pentanamidine serves as a diversification point for nucleophilic aromatic substitution, amination, or thioether formation. This enables the rapid generation of compound libraries with varying linker lengths and substitution patterns. The balanced reactivity of chloride (compared to bromide's propensity for elimination) ensures cleaner reaction profiles and higher isolated yields in library production settings [1].

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